molecular formula C7H10O B14452793 3-(Prop-1-en-2-yl)cyclobutan-1-one CAS No. 76803-46-8

3-(Prop-1-en-2-yl)cyclobutan-1-one

Cat. No.: B14452793
CAS No.: 76803-46-8
M. Wt: 110.15 g/mol
InChI Key: WJTXEXOZRHIHQL-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Prop-1-en-2-yl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-1-en-2-yl)cyclobutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

76803-46-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-prop-1-en-2-ylcyclobutan-1-one

InChI

InChI=1S/C7H10O/c1-5(2)6-3-7(8)4-6/h6H,1,3-4H2,2H3

InChI Key

WJTXEXOZRHIHQL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC(=O)C1

Origin of Product

United States

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